molecular formula C19H20N2O4 B5634600 3-(3,4-dimethoxyphenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazole

3-(3,4-dimethoxyphenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazole

Cat. No. B5634600
M. Wt: 340.4 g/mol
InChI Key: DWQHUYTZVZTMJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, such as the one , often involves the cyclization of hydrazides under various conditions. For instance, 2,5-Diphenyl-1,3,4-oxadiazole (OXD) derivatives have been synthesized using terminal ethynyl- and butadiynyl- substituents in high yields, showcasing a method relevant for constructing the oxadiazole core (Wang et al., 2006). Such methodologies can be adapted for the synthesis of complex molecules like "3-(3,4-dimethoxyphenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazole" by incorporating specific substituents into the core structure.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives reveals interesting aspects such as intramolecular C—H⋯O and C—H⋯N hydrogen bonds, and also intermolecular C—H⋯π and C—H⋯O interactions, which contribute to the stability and properties of these compounds (Chen et al., 2004).

Chemical Reactions and Properties

1,3,4-Oxadiazole derivatives undergo various chemical reactions, including photoisomerization and interactions with nucleophilic solvents upon irradiation, leading to a range of products and demonstrating the reactivity of these compounds (Buscemi et al., 1988).

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazole derivatives, such as their crystalline forms, can vary under similar conditions, indicating the influence of molecular structure on their physical characteristics (Reck et al., 2003).

Chemical Properties Analysis

The chemical properties of 1,3,4-oxadiazole derivatives, including their basicity and reactivity towards lithiation, provide insights into their behavior in various chemical environments. For example, the basicity of 3,5-disubstituted 1,2,4-oxadiazoles has been examined, revealing their potential protonation sites and contributing to an understanding of their chemical properties (Trifonov et al., 2005).

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-12-6-5-7-15(13(12)2)24-11-18-20-19(21-25-18)14-8-9-16(22-3)17(10-14)23-4/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQHUYTZVZTMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxyphenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazole

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